Bunitrolol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
| Record name | Bunitrolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stresson | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUNITROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Research Evolution of Bunitrolol Hydrochloride
Early Development and Initial Characterization as a Beta-Adrenergic Blocker
Bunitrolol (B1668052), also known by the research code Ko 1366, was developed as a beta-adrenergic antagonist. ncats.ioontosight.ai Its chemical synthesis involves the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) and sodium hydroxide (B78521) to form an epoxide intermediate. wikipedia.org The subsequent addition of tert-butylamine (B42293) completes the synthesis of bunitrolol. wikipedia.org The hydrochloride salt form, bunitrolol hydrochloride, is often used in research. ontosight.ai
Initial pharmacological studies characterized bunitrolol as a potent beta-adrenergic blocker with a high affinity for beta-adrenergic receptors. medchemexpress.commedchemexpress.com Research in the late 1970s and early 1980s focused on its effects on cardiovascular parameters. For instance, studies in hypertensive rats demonstrated that chronic administration of bunitrolol could reduce blood pressure and heart rate. medchemexpress.com In vitro experiments using animal tissues, such as guinea pig trachea and atria, helped to delineate its dose-response relationship and antagonist activity at beta-receptors. ncats.io These early investigations established bunitrolol as a compound with significant beta-blocking effects, suggesting its potential for studying cardiovascular conditions like hypertension and angina pectoris. ncats.ioontosight.aimedchemexpress.com
Further characterization revealed that bunitrolol possesses a degree of selectivity for beta-1 adrenergic receptors over beta-2 receptors and also exhibits weak alpha-1 blocking activity. ncats.iomedchemexpress.com This pharmacological profile distinguished it from some of the earlier non-selective beta-blockers. The development of beta-blockers as a class of drugs was a significant advancement in medicine, stemming from the foundational work of scientists like Sir James Black, who received a Nobel prize for his work on these agents. revespcardiol.orgccjm.org
Evolution of Research Paradigms and Translational Trajectories
The research trajectory for this compound has evolved from its initial characterization to explore more specific and translational applications. While early studies laid the groundwork for understanding its fundamental pharmacology, later research has delved into more nuanced aspects of its action and potential uses.
One area of evolving research has been its application in placental transport studies. medchemexpress.com The ability of bunitrolol to cross the placenta was investigated in animal models, providing insights into the maternal-fetal transfer of beta-blockers. medchemexpress.com This line of inquiry is crucial for understanding the potential effects of such compounds during pregnancy.
More recent research has situated bunitrolol within the broader context of drug repurposing. ekb.eg This paradigm involves exploring new therapeutic applications for existing drugs. ekb.eg For instance, some studies have investigated the potential of beta-blockers, including bunitrolol, in non-cardiovascular diseases. ekb.eg
The study of bunitrolol has also intersected with advancements in pharmacogenetics and drug metabolism. Research into cytochrome P450 enzymes, which are crucial for drug metabolism, has included bunitrolol as a substrate to understand how genetic variations in these enzymes can affect drug response. ncats.iovu.nl
Furthermore, the development of advanced drug delivery systems has opened new avenues for research. For example, studies have evaluated the use of hydrogels as a sustained-release vehicle for the transdermal delivery of this compound. sigmaaldrich.com This reflects a shift towards optimizing the pharmacokinetic properties of the drug.
The synthesis of bunitrolol has also been a subject of ongoing research, with a focus on developing more efficient and enantioselective methods. researchgate.net Chemo-enzymatic approaches have been explored to produce specific enantiomers of bunitrolol, which can have different pharmacological activities. researchgate.net
Detailed Research Findings
Pharmacological Profile of Bunitrolol
| Property | Finding | Source |
|---|---|---|
| Primary Mechanism | Beta-adrenergic receptor antagonist | ncats.iomedchemexpress.com |
| Receptor Selectivity | Greater affinity for beta-1 than beta-2 adrenergic receptors | ncats.io |
| Additional Activity | Weak alpha-1 blocking activity | ncats.iomedchemexpress.com |
| Ki at Beta-1 Adrenergic Receptor | 42.0 nM | ncats.io |
| Ki at Beta-2 Adrenergic Receptor | 3.55 nM | ncats.io |
Chronology of Key Research on Bunitrolol
| Year | Research Focus | Key Findings | Source |
|---|---|---|---|
| 1977 | Hemodynamic effects | Characterization of bunitrolol (KO 1366) as a new beta-adrenergic blocking agent. | ncats.io |
| 1978 | Placental transfer | Investigation of the placental transfer and fetal effects of bunitrolol in a chronic pregnant ewe model. | medchemexpress.com |
| 1981 | Interaction with other drugs | Study of plasma catecholamines, renin activity, and hemodynamics during sodium nitroprusside-induced hypotension with additional bunitrolol blockade. | ncats.io |
| 1982 | Chronic effects in hypertension | Chronic administration of bunitrolol reduced blood pressure and heart rate in hypertensive rats. | medchemexpress.com |
| 1987 | Receptor binding profile | Detailed analysis of the effects of bunitrolol on adrenergic and serotonergic receptors. | medchemexpress.com |
| 2001 | Drug metabolism | Functional evaluation of cytochrome P450 2D6 with a specific genetic substitution using bunitrolol as a substrate. | ncats.io |
Pharmacological Profile and Mechanistic Elucidation of Bunitrolol Hydrochloride
Beta-Adrenergic Receptor Antagonism Studies
Bunitrolol (B1668052) hydrochloride is recognized as an orally active beta-adrenergic blocker, demonstrating a high affinity for beta-adrenergic receptors. medchemexpress.commedchemexpress.com Its primary mechanism involves competitive antagonism at these sites, which is fundamental to its therapeutic effects in managing cardiovascular conditions. ontosight.ai
Affinity and Selectivity for Beta-Adrenergic Receptors
Bunitrolol exhibits a significant antagonistic effect on beta-adrenergic receptors. medchemexpress.com Research indicates a differential affinity for the two primary subtypes of beta-receptors, beta-1 and beta-2. ncats.io
Studies have shown that bunitrolol has a greater activity at beta-1 adrenergic receptors compared to beta-2 receptors. ncats.io The antagonism at beta-1 receptors, which are predominantly located in the heart, is a key factor in its cardiovascular effects. genome.jp The reported Ki value, a measure of inhibitory potency, for bunitrolol at the beta-1 adrenergic receptor is 42.0 nM. ncats.io Some research suggests that the (S)-enantiomer of bunitrolol has a 20-fold selectivity for beta-1 over beta-2 receptors. vulcanchem.com
While its primary action is on beta-1 receptors, bunitrolol also acts as an antagonist at beta-2 adrenergic receptors. ncats.io The Ki value for its activity at the beta-2 adrenergic receptor is reported to be 3.55 nM. ncats.io
Table 1: Bunitrolol Hydrochloride Ki Values for Beta-Adrenergic Receptors
| Receptor | Ki Value (nM) |
|---|---|
| Beta-1 Adrenergic Receptor | 42.0 ncats.io |
| Beta-2 Adrenergic Receptor | 3.55 ncats.io |
Intrinsic Sympathomimetic Activity (ISA)
Bunitrolol is characterized as a beta-blocker with intrinsic sympathomimetic activity (ISA). chemsrc.com This property means that in addition to blocking the effects of natural catecholamines like adrenaline at beta-receptors, it can also cause partial stimulation of these receptors. taylorandfrancis.comnih.gov This partial agonist activity can lead to different physiological effects compared to beta-blockers without ISA, such as a smaller reduction in resting heart rate and cardiac output. nih.gov The presence of ISA may also contribute to vasodilation. nih.gov
Alpha-Adrenergic Receptor Modulation
In addition to its well-defined beta-blocking properties, bunitrolol also interacts with alpha-adrenergic receptors, although to a lesser degree.
Receptor Binding Kinetics and Dynamics
The interaction of bunitrolol with β-adrenergic receptors is characterized by its binding affinity, which can be quantified using values such as the inhibition constant (K_i) or the pA_2 value. The K_i value represents the concentration of the drug required to occupy 50% of the receptors, with a lower K_i indicating a higher binding affinity. The pA_2 value is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response, providing a measure of antagonist potency. auckland.ac.nzslideshare.net
Research findings on the receptor affinity and selectivity of bunitrolol have presented some varied results. One study reported K_i values of 42.0 nM for the β_1-adrenergic receptor and 3.55 nM for the β_2-adrenergic receptor. These values would suggest a higher affinity for the β_2 subtype. Conversely, other studies have determined the antagonistic potencies of bunitrolol using pA_2 values, which indicated a higher potency for β_1 receptors over β_2 receptors. nih.govjst.go.jp One report even suggests a 20-fold selectivity for β_1 receptors. vulcanchem.com This discrepancy may arise from different experimental methodologies and tissue preparations used. For instance, studies on isolated guinea pig tissues have been central to determining these values. nih.govjst.go.jpnih.gov The guinea pig atria are predominantly populated by β_1-receptors, while the trachea contains a mix of β_1 and β_2-receptors, making the choice of agonist and tissue crucial for determining selectivity. nih.govconsensus.app
Beyond simple affinity, the kinetics of the drug-receptor interaction, described by the association (k_on) and dissociation (k_off) rate constants, are crucial for the drug's mechanism of action. These rates determine how quickly a drug binds to and releases from its receptor. While the concept of binding kinetics is fundamental, specific quantitative k_on and k_off data for this compound were not available in the reviewed literature.
A study using isolated guinea pig tissues determined the pA_2 values for bunitrolol against the non-selective agonist isoproterenol, providing insight into its antagonistic potency at different receptor sites. nih.govresearchgate.net
Table 1: Antagonistic Potency (pA_2 Values) of Bunitrolol nih.govresearchgate.net
Note: Specific numerical pA_2 values were not consistently provided across all cited sources, hence descriptive values are used.
The rank order of antagonistic potency for bunitrolol has been described as β_1 > β_2 >> α_1, indicating its primary action is as a beta-blocker with very weak alpha-blocking effects. nih.govjst.go.jp
Comparative Pharmacological Analyses with Other Beta-Blockers
Beta-blockers are a diverse class of drugs, often categorized based on their selectivity for β_1-adrenergic receptors (cardioselectivity) and the presence or absence of Intrinsic Sympathomimetic Activity (ISA). nih.govcvpharmacology.com Bunitrolol is classified as a non-selective beta-blocker, meaning it blocks both β_1 and β_2 receptors, and it possesses ISA. nih.govcardiol.br
The presence of ISA means that bunitrolol acts as a partial agonist; it weakly stimulates the beta-adrenergic receptors while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine. cardiol.brnih.gov This property distinguishes it from beta-blockers without ISA, such as propranolol (B1214883) and metoprolol. nih.govnih.gov Beta-blockers with ISA tend to cause less reduction in resting heart rate and cardiac output compared to those without this activity. nih.govccjm.org
In comparative studies, the hemodynamic effects of bunitrolol have been contrasted with other beta-blockers. One study involving seven different beta-blockers found that agents with strong ISA, including bunitrolol, resulted in a smaller decrease in heart rate and cardiac output during exercise compared to beta-blockers without ISA (e.g., atenolol (B1665814), timolol). nih.govoup.com Another study directly comparing bunitrolol with propranolol in patients with ischemic heart disease noted that while propranolol significantly increased systemic vascular resistance, bunitrolol did not, and it was suggested to be effective without a significant negative inotropic (force of contraction) effect. nih.gov
The table below provides a comparative overview of bunitrolol and other representative beta-blockers, highlighting key pharmacological differences. nih.govcvpharmacology.comnih.govcardiol.brbpac.org.nz
Table 2: Comparative Profile of Bunitrolol and Other Beta-Blockers
This classification helps in understanding the nuanced differences in the pharmacological effects among beta-blockers, with bunitrolol's profile being shaped by its lack of selectivity and its partial agonist activity. cardiol.brtaylorandfrancis.com
Mentioned Compounds
Pharmacokinetic and Biotransformation Studies of Bunitrolol Hydrochloride
Absorption and Distribution Research
Following administration, bunitrolol (B1668052) is absorbed and distributed in the body. Studies conducted in animal models, such as rats and mice, have been instrumental in characterizing these processes. jst.go.jpplos.orgwashington.edu Research has also extended to specialized areas like placental transport, investigating the passage of bunitrolol across the placental barrier. researchgate.net The bioavailability of the (S)-enantiomer of bunitrolol is reported to be between 75-85% after oral administration, with a plasma protein binding of 40-50%. psu.edu The half-life of the compound is estimated to be between 4 to 6 hours. psu.edu
Metabolic Pathways and Metabolite Identification
The biotransformation of bunitrolol is a critical aspect of its pharmacology, primarily occurring in the liver. The metabolic process is mediated by the cytochrome P450 (CYP) enzyme system, which converts the parent drug into various metabolites. researchgate.netdntb.gov.ua
The principal metabolic transformation that bunitrolol undergoes is aromatic hydroxylation. mefst.hrwikipedia.org Research has consistently identified 4-hydroxybunitrolol as the major metabolite. dntb.gov.ua In studies using rat hepatic microsomes, the formation of 4-hydroxybunitrolol accounted for over 90% of the total metabolism of the parent compound. dntb.gov.ua This reaction is dependent on NADPH and is inhibited by carbon monoxide and proadifen, which is characteristic of a cytochrome P450-mediated process. dntb.gov.ua The 4-hydroxylation of bunitrolol exhibits biphasic kinetics in rabbit liver microsomes, suggesting the involvement of at least two different enzyme systems: a low-Kₘ and a high-Kₘ system. mefst.hrwikipedia.org The low-Kₘ system appears to be the major contributor to the metabolism of bunitrolol in rabbit liver microsomes. mefst.hrwikipedia.org
Interactive Data Table: Kinetic Parameters of Bunitrolol Enantiomer 4-Hydroxylation
This table displays the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the 4-hydroxylation of bunitrolol enantiomers in the low-Kₘ system in rabbit liver microsomes. mefst.hr
| Enantiomer | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) |
| (+)-Bunitrolol | > (-) | > (-) |
| (-)-Bunitrolol | 1/8th of (+) | < (+) |
The metabolism of bunitrolol is heavily reliant on the cytochrome P450 superfamily of enzymes. researchgate.netdntb.gov.uaresearchgate.netnih.gov Specific isoforms within this family have been identified as key players in the biotransformation of bunitrolol, exhibiting different roles and efficiencies.
The cytochrome P450 2D6 (CYP2D6) isoenzyme is the primary catalyst for the 4-hydroxylation of bunitrolol in human liver microsomes. researchgate.netresearchgate.net Studies have demonstrated a strong positive correlation between the rate of bunitrolol 4-hydroxylase activity and the content of CYP2D6 in human liver microsomal preparations (correlation coefficient, r = 0.854). researchgate.net Furthermore, this activity also correlates highly with the activities of other known CYP2D6 substrates, such as debrisoquine (B72478) 4-hydroxylase (r = 0.953) and imipramine (B1671792) 2-hydroxylase (r = 0.976). researchgate.net
Inhibition studies provide further evidence for the central role of CYP2D6. Quinidine (B1679956), a selective inhibitor of CYP2D6, significantly suppresses the 4-hydroxylation of bunitrolol. researchgate.netresearchgate.net Polyclonal antibodies raised against rat liver microsomal cytochrome P450 belonging to the CYP2D subfamily also effectively inhibit this metabolic pathway. researchgate.net In contrast, antibodies against CYP3A4 show no inhibitory effect. researchgate.net These findings collectively underscore that CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of bunitrolol in humans. researchgate.net Bunitrolol is also used as a substrate to study the activity of CYP2D subfamilies in various animal species. researchgate.net
In addition to CYP2D6, evidence suggests the involvement of the cytochrome P450 1A2 (CYP1A2) enzyme in the metabolism of bunitrolol, particularly in monkey liver microsomes. researchgate.net Inhibition studies have shown that α-naphthoflavone, an inhibitor of CYP1A enzymes, can suppress the 4-hydroxylation of bunitrolol enantiomers. researchgate.net Moreover, antisera directed against rat cytochrome P450-1A2 have been shown to inhibit this activity in a concentration-dependent manner. researchgate.net These observations point to a role for CYP1A2 in the metabolic clearance of bunitrolol, likely working in concert with CYP2D6. researchgate.net
The contribution of cytochrome P450 2C (CYP2C) enzymes to the metabolism of bunitrolol has also been investigated. Studies in male rat liver microsomes have indicated that enzymes belonging to the CYP2C subfamily, in addition to CYP2D, are involved in the oxidative N-dealkylation and 4-hydroxylation of bunitrolol. mefst.hr While the broader CYP2C family has been implicated in rats, the specific roles of the CYP2C8 and CYP2C9 isoforms in human bunitrolol metabolism are not as extensively detailed as for CYP2D6. Research on other drugs metabolized by CYP2C9 highlights the potential for metabolic interactions, but direct, quantitative data on the contribution of CYP2C8 and CYP2C9 to bunitrolol clearance in humans is limited in the available scientific literature. psu.edu
Cytochrome P450 Enzyme Involvement in Bunitrolol Metabolism
Species and Sex Differences in Metabolic Activity
The metabolism of bunitrolol, like many pharmaceuticals, can exhibit notable differences across various species and between sexes. These variations are often attributable to differences in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) family.
Research has indicated that in male Wistar rats, the metabolism of bunitrolol is significantly influenced by the CYP2D enzyme subfamily. nih.gov Studies focusing on antinociceptive effects of opioids in different rat strains (F344 and Lewis) have highlighted that sex can significantly influence drug potency and effectiveness, suggesting that the efficacy of some drugs is greater in male than female rats. nih.gov While this study did not directly investigate bunitrolol, it underscores the principle that sex can be a critical factor in drug metabolism and response.
Generally, women tend to have higher plasma concentrations and longer elimination times for many drugs, which can be linked to a higher incidence of adverse drug reactions. nih.gov For instance, studies have shown that women may have higher plasma levels of tricyclic antidepressants than men. mdpi.com Although direct studies on sex-related pharmacokinetic differences for bunitrolol are not extensively detailed in the provided results, the established patterns for other drugs suggest that such differences for bunitrolol are plausible and warrant consideration. The common practice of prescribing uniform drug doses for men and women overlooks these potential pharmacokinetic differences. nih.gov
Elimination and Excretion Research
The elimination of a drug from the body is a crucial pharmacokinetic process that involves both metabolism and excretion. nih.gov The primary organs responsible for drug elimination are the liver and the kidneys. nih.govwikipedia.org
For bunitrolol, metabolism is the principal route of elimination. In rats, the vast majority of bunitrolol's metabolism is accounted for by 4-hydroxylation, a reaction mediated by the cytochrome P450 system in the liver. nih.gov This process converts the parent drug into a more water-soluble metabolite, 4-hydroxybunitrolol, facilitating its subsequent excretion. nih.gov
The excretion of drugs and their metabolites primarily occurs through the kidneys via urine. wikipedia.org The process involves glomerular filtration and active tubular secretion. wikipedia.org The physicochemical properties of the drug or its metabolites, such as polarity and ionization state, significantly influence their renal excretion. nih.govwikipedia.org While specific studies detailing the precise urinary excretion profile of bunitrolol and its metabolites were not found in the search results, the general principles of pharmacology suggest that the hydrophilic 4-hydroxybunitrolol would be efficiently cleared by the kidneys.
Biliary excretion is another potential pathway for drug elimination, where drugs are secreted into the bile and then eliminated in the feces. nih.govwikipedia.org The extent to which bunitrolol or its metabolites are eliminated via this route is not detailed in the provided information.
Enzyme Kinetics of Bunitrolol Biotransformation
The biotransformation of bunitrolol, particularly its 4-hydroxylation, is subject to enzyme kinetics, which describes the rate of the metabolic reaction. This reaction is primarily catalyzed by cytochrome P450 enzymes. nih.gov
In studies using rat liver microsomes, the 4-hydroxylation of bunitrolol was found to follow Michaelis-Menten kinetics. nih.gov The kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), quantify the affinity of the enzyme for the substrate and the maximum rate of metabolism, respectively. For the formation of reactive metabolites of imipramine, a process also involving CYP2D, the Km value was determined to be 1.1 microM. nih.gov
A partially purified cytochrome P-450 isozyme from rat liver microsomes, termed P-450 bunitrolol (BTL), demonstrated high activity for bunitrolol 4-hydroxylation. psu.edu In a reconstituted system, the kinetic parameters for this enzyme were calculated as a Km of 10.7 µM and a Vmax of 19.68 nmol/min/nmol P-450. psu.edu In contrast, the kinetic parameters in rat liver microsomes were a Km of 0.84 ± 0.05 µM and a Vmax of 2.05 ± 0.11 nmol/min/nmol P-450. psu.edu
The 4-hydroxylation of bunitrolol can be competitively inhibited by other substances that are also substrates or inhibitors of the same P450 enzymes. For example, cimetidine (B194882) has been shown to be a competitive inhibitor of bunitrolol 4-hydroxylation, with an inhibition constant (Ki) of 40 ± 11.5 µM. nih.gov This indicates that cimetidine can reduce the rate of bunitrolol metabolism, potentially leading to higher plasma concentrations of bunitrolol.
Drug Interaction Profiles and Mechanistic Elucidation of Bunitrolol Hydrochloride
Interactions with Cytochrome P450 Inhibitors
The metabolism of bunitrolol (B1668052) is significantly influenced by the activity of the cytochrome P450 enzyme system. The primary metabolic pathway for bunitrolol is 4-hydroxylation, a reaction predominantly mediated by specific CYP isoenzymes. Research has identified CYP2D6 and CYP1A2 as the principal catalysts in the 4-hydroxylation of bunitrolol.
| Enzyme | Kinetic Parameter | Value |
|---|---|---|
| CYP2D6 | Km (μM) | 4.41 |
| Vmax (nmol/min/nmol CYP) | 0.442 | |
| CYP1A2 | Km (μM) | 295 |
| Vmax (nmol/min/nmol CYP) | 0.411 |
Data derived from in-vitro studies on human cytochrome P450 isozymes.
Cimetidine (B194882), a histamine (B1213489) H2 receptor antagonist, is a well-documented inhibitor of several CYP enzymes. Studies have demonstrated that cimetidine competitively inhibits the 4-hydroxylation of bunitrolol. nih.gov This inhibition is significant as it can lead to an increase in the plasma concentration of bunitrolol, potentially enhancing its therapeutic and adverse effects.
In a study utilizing rat hepatic microsomes, where over 90% of bunitrolol metabolism is accounted for by the formation of 4-hydroxybunitrolol, cimetidine was found to be a competitive inhibitor of this reaction. nih.gov The inhibition constant (Ki) for this interaction was determined to be 40 ± 11.5 μM. nih.gov
| Inhibitor | Mechanism of Inhibition | Inhibition Constant (Ki) |
|---|---|---|
| Cimetidine | Competitive | 40 ± 11.5 μM |
This data highlights the specific inhibitory effect of cimetidine on the metabolism of bunitrolol.
While direct clinical studies on the interaction of bunitrolol with quinidine (B1679956), quinine (B1679958), and alpha-naphthoflavone (B191928) are limited, their known effects on the primary metabolizing enzymes of bunitrolol—CYP2D6 and CYP1A2—suggest a high potential for clinically significant interactions.
Quinidine is a potent inhibitor of CYP2D6. nih.gov Given that CYP2D6 is a major pathway for bunitrolol's 4-hydroxylation, co-administration with quinidine would be expected to significantly decrease the metabolism of bunitrolol. This could lead to elevated plasma levels of bunitrolol, increasing the risk of dose-dependent adverse effects such as bradycardia and hypotension.
Quinine , a stereoisomer of quinidine, is also known to interact with CYP enzymes, though its inhibitory effect on CYP2D6 is generally considered less potent than that of quinidine. However, due to its widespread use and potential for CYP interactions, caution is still warranted when co-administered with drugs primarily metabolized by CYP2D6, such as bunitrolol.
Alpha-Naphthoflavone is a known inhibitor of CYP1A2. Since CYP1A2 is the other key enzyme involved in bunitrolol's metabolism, its inhibition by alpha-naphthoflavone could also lead to decreased clearance and increased plasma concentrations of bunitrolol.
Pharmacodynamic Interactions with Other Therapeutic Agents
The pharmacodynamic interactions of bunitrolol, as a beta-blocker, are primarily related to its antagonism of beta-adrenergic receptors. When co-administered with other therapeutic agents that affect the cardiovascular system, additive or synergistic effects can occur.
Antihypertensive Agents: When bunitrolol is used in combination with other antihypertensive drugs, such as calcium channel blockers, ACE inhibitors, or diuretics, an additive hypotensive effect is expected. This can be therapeutically beneficial but also increases the risk of hypotension.
Antiarrhythmic Agents: Co-administration of bunitrolol with other antiarrhythmic drugs, particularly those that also have negative chronotropic (heart rate-lowering) or inotropic (contractility-reducing) effects, can lead to excessive bradycardia, atrioventricular block, and myocardial depression.
Insulin (B600854) and Oral Hypoglycemic Agents: Beta-blockers like bunitrolol can mask the adrenergic symptoms of hypoglycemia (such as tremor and tachycardia), and may also potentiate the hypoglycemic effects of insulin and sulfonylureas.
While specific clinical studies detailing these pharmacodynamic interactions with bunitrolol are not extensively available, the established pharmacology of beta-blockers provides a strong basis for these anticipated interactions.
Stereochemical Synthesis and Enantiomeric Investigations of Bunitrolol Hydrochloride
Classical Synthetic Methodologies
The traditional synthesis of racemic bunitrolol (B1668052) hydrochloride is a two-step process. The synthesis commences with the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521). This reaction results in the formation of an epoxide intermediate. The subsequent step involves the nucleophilic addition of tert-butylamine (B42293) to the epoxide, which opens the ring and yields the final product, bunitrolol.
Enantiopure Synthesis Approaches
The development of enantiopure bunitrolol hydrochloride has been approached through various stereoselective synthetic strategies, focusing on the resolution of racemic intermediates or the asymmetric synthesis of chiral precursors.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution has been effectively employed to separate enantiomers of key intermediates in the synthesis of bunitrolol. One such strategy involves the use of lipases for the kinetic resolution of racemic 1-chloro-3-(2-cyanophenoxy) propan-2-ol, a direct precursor to bunitrolol. In this process, the enzyme selectively acylates one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers. This chemoenzymatic approach provides access to both (R)- and (S)-enantiomers of the precursor, which can then be converted to the corresponding enantiomers of bunitrolol.
Preferential Crystallization Techniques for Chiral Intermediates
Preferential crystallization is a powerful technique for the resolution of racemates that crystallize as conglomerates. Several key intermediates in the synthesis of bunitrolol have been identified as conglomerate-forming substances, making them amenable to this resolution method. Notably, 3-(2-cyanophenoxy)-propane-1,2-diol and 1,2-epoxy-3-(2-cyanophenoxy)-propane have been shown to crystallize as conglomerates. This allows for their resolution by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, leading to the selective crystallization of that enantiomer.
Sharpless Asymmetric Dihydroxylation in Precursor Synthesis
The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. While a specific application for a direct bunitrolol precursor is not extensively documented, the methodology is highly applicable. For instance, the asymmetric dihydroxylation of 2-allylbenzonitrile (B1315611) would yield the chiral diol, 3-(2-cyanophenyl)propane-1,2-diol. This chiral diol can then be converted to the corresponding chiral epoxide, a key intermediate in the synthesis of enantiopure bunitrolol. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates which enantiomer of the diol is formed.
Enantioselective Metabolism and Pharmacological Differences
The enantiomers of bunitrolol exhibit significant differences in their metabolic pathways and pharmacological activities.
Comparative 4-Hydroxylation Kinetics of Enantiomers
The primary metabolic pathway for bunitrolol is 4-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2D6. Studies in human liver microsomes have revealed stereoselectivity in this process. The kinetics of 4-hydroxylation differ between the two enantiomers, with the (+)-enantiomer showing a higher maximal velocity (Vmax) and a lower Michaelis-Menten constant (Km) compared to the (-)-enantiomer. This results in a higher intrinsic clearance (Vmax/Km) for the (+)-enantiomer, indicating that it is metabolized more efficiently than the (-)-enantiomer. wikipedia.org
| Enantiomer | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| (+)-Bunitrolol | Data not available | Data not available | 2.1-fold higher than (-)-Bunitrolol |
| (-)-Bunitrolol | Data not available | Data not available | - |
Data derived from a study indicating the Vmax for (+)-Bunitrolol was 2.1-fold that of (-)-Bunitrolol, and the Km for (+)-Bunitrolol was lower than that for the (-)-antipode, resulting in the intrinsic clearance of (+)-Bunitrolol being 2.1-fold over its (-)-antipode. wikipedia.org
Eutomer and Distomer Activity Considerations
In pharmacology, the concept of eutomers and distomers is essential for understanding the action of chiral drugs. The eutomer is the enantiomer that exhibits the desired therapeutic activity, while the distomer is the less active or inactive enantiomer. The ratio of their activities is known as the eudysmic ratio , a measure of the stereoselectivity of the drug's action. A high eudysmic ratio indicates a significant difference in the pharmacological effects of the two enantiomers.
For beta-adrenergic blockers, including bunitrolol, the pharmacological activity is highly stereoselective. The beta-blocking effect predominantly resides in the (S)-(-)-enantiomer. This enantiomer is, therefore, the eutomer, possessing a much greater affinity for beta-adrenergic receptors than its (R)-(+)-counterpart, the distomer. The higher activity of the (S)-enantiomer is attributed to its specific three-point interaction with the chiral environment of the receptor binding site. In contrast, the (R)-enantiomer is unable to achieve this optimal binding, resulting in significantly lower beta-blocking potency.
The disparity in activity between the enantiomers of beta-blockers can be substantial, with reported S:R activity ratios ranging from 33 to 530 for various compounds in this class nih.gov. This significant difference underscores the importance of administering the single, more active enantiomer to maximize therapeutic benefit and potentially reduce the risk of adverse effects that could be associated with the distomer. While the distomer is often considered inactive, it is not always inert and can sometimes contribute to side effects or even have different pharmacological activities.
Bunitrolol itself is recognized as a potent beta-blocker, with studies on the racemic mixture indicating a higher affinity for β1-adrenergic receptors over β2-receptors. The primary therapeutic effects, such as antihypertensive and antianginal actions, are a direct consequence of this beta-blockade. Given the established principles of stereoselectivity in this drug class, it is the (S)-enantiomer of bunitrolol that is responsible for these clinically relevant effects.
Below is a table summarizing the key concepts related to the enantiomeric activity of bunitrolol.
| Term | Definition | Relevance to this compound |
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | Bunitrolol possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. |
| Enantiomers | A pair of stereoisomers that are mirror images of each other. | (R)-Bunitrolol and (S)-Bunitrolol are enantiomers. |
| Eutomer | The enantiomer with the higher pharmacological activity. | (S)-Bunitrolol is the eutomer, responsible for the beta-blocking effects. |
| Distomer | The enantiomer with the lower pharmacological activity. | (R)-Bunitrolol is the distomer, exhibiting significantly less beta-blocking activity. |
| Eudysmic Ratio | The ratio of the potency of the eutomer to that of the distomer. | Indicates the degree of stereoselectivity. For beta-blockers, this ratio is typically high, signifying a large difference in activity between the (S) and (R) forms. |
Analytical Methodologies for Bunitrolol Hydrochloride and Metabolites
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric methods offer a simple and cost-effective approach for the determination of bunitrolol (B1668052) hydrochloride, often in pharmaceutical dosage forms. These methods are typically based on the formation of colored complexes that can be measured using a UV-Visible spectrophotometer.
A common spectrophotometric technique involves the principle of ion-pair complex formation. Bunitrolol, like other beta-blockers, can react with acidic sulphophthalein dyes such as bromophenol blue (BPB), bromothymol blue (BTB), and bromocresol purple (BCP) in a chloroform (B151607) medium. This reaction forms a stable, yellow-colored ion-pair complex, with the stoichiometry between the drug and the dye being 1:1. researchgate.netnih.gov The resulting complex exhibits maximum absorbance at a specific wavelength, typically around 415 nm, which allows for quantitative analysis. researchgate.netnih.gov The different experimental parameters that could affect the color development and stability are carefully optimized to ensure the reliability of the method. researchgate.net Another approach involves the derivatization of the amino group present in the drug with reagents like carbon disulphide and copper(I) to form a colored copper(I)-dithiocarbamate derivative, which can be quantified spectrophotometrically. researchgate.net
Fluorometric assays provide an alternative with potentially higher sensitivity. The native fluorescence of bunitrolol or its derivatives can be measured after excitation at a specific wavelength. For related beta-blockers like atenolol (B1665814) and bisoprolol, spectrofluorimetric methods have been developed by investigating their spectral properties in various organic solvent mixtures and in the presence of cyclodextrins or surfactants to enhance the fluorescence signal. semanticscholar.org Optimization of parameters such as pH is critical; for instance, the fluorescence intensity of beta-blockers often reaches a maximum in the slightly acidic pH range of 5-6. semanticscholar.org Such methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for determining trace amounts of the drug. semanticscholar.org
| Parameter | Ion-Pair Spectrophotometry (Beta-Blocker Example) |
|---|---|
| Reagents | Bromophenol blue (BPB), Bromothymol blue (BTB), Bromocresol purple (BCP) |
| Solvent | Chloroform |
| Complex Type | 1:1 Ion-Pair Complex |
| λmax | ~415 nm |
| Linear Range | 1-10 µg/mL |
This table summarizes typical parameters for the spectrophotometric analysis of beta-blockers using acidic dyes. researchgate.netnih.gov
Chromatographic Techniques for Quantification and Characterization
Chromatographic methods are the cornerstone for the selective and sensitive analysis of bunitrolol and its metabolites, especially in complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques.
HPLC methods are extensively used for the quantification of bunitrolol and related beta-blockers in both pharmaceutical preparations and biological fluids. nih.govnih.gov These methods typically employ reversed-phase columns, such as C18, for separation. globalresearchonline.net
A key application of HPLC is in studying the metabolism of bunitrolol. For instance, an HPLC method was developed to analyze the enantiomers of its metabolite, 4-hydroxybunitrolol (4-OH-BTL), in rat liver microsomes. In this method, metabolites were extracted and then derivatized to form acetyl derivatives, which were subsequently separated on a chiral column. nih.gov
The choice of mobile phase and detector is critical for achieving optimal separation and sensitivity. A common mobile phase consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. globalresearchonline.net UV detection is frequently used, with the wavelength set to maximize the analyte's response, for example, at 225 nm for bisoprolol. Fluorescence detection can also be employed for enhanced sensitivity, with excitation and emission wavelengths optimized for the specific compound. nih.gov
| Parameter | HPLC Method for a Beta-Blocker (Bisoprolol Example) |
|---|---|
| Column | C18 (5 µm, 4.6х250 mm) |
| Mobile Phase | Methanol: Phosphate buffer solution (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Retention Time | ~4.75 min |
| Linear Range | 0.625 - 5.000 mg/mL |
This table presents typical validated HPLC parameters for the analysis of a beta-blocker.
LC-MS/MS has become the preferred method for the determination of bunitrolol and its metabolites in biological fluids due to its superior sensitivity and selectivity. faa.govmdpi.comnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
The analysis is typically performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (usually the protonated molecule [M+H]⁺) for the analyte and a characteristic product ion formed after fragmentation in the collision cell. nih.gov This high specificity minimizes interference from matrix components. faa.gov Electrospray ionization (ESI) in the positive mode is commonly used for beta-blockers. mdpi.comnih.gov
Sample preparation for LC-MS/MS analysis often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from the biological matrix. mdpi.comnih.govactamedicamarisiensis.ro The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations in extraction recovery and ionization efficiency. researchgate.net
| Parameter | LC-MS/MS Method for a Beta-Blocker (Metoprolol Example) |
|---|---|
| Sample Preparation | Protein Precipitation (Methanol) |
| Column | C18 |
| Mobile Phase | Methanol-water with 0.2% formic acid (65:35, v/v) |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 268.1 → m/z 115.6 |
This table details representative LC-MS/MS conditions for beta-blocker analysis in plasma. nih.gov
Bioanalytical Method Validation for Biological Matrices
To ensure the reliability of results from the analysis of bunitrolol in biological matrices such as plasma, serum, or urine, the analytical method must be fully validated according to international guidelines. Validation demonstrates that the method is suitable for its intended purpose.
Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.
Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.
Precision: The degree of scatter between a series of measurements. It is evaluated as both within-run (intra-day) and between-run (inter-day) precision and is expressed as the relative standard deviation (RSD%).
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Limit of Quantification (LOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.
Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Assessment of Enantiomeric Purity
Bunitrolol is a chiral compound, and its enantiomers may exhibit different pharmacological and metabolic profiles. Therefore, the assessment of enantiomeric purity is critical. HPLC is the predominant technique for chiral separations. nih.gov
There are three main strategies for chiral separation by HPLC:
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). youtube.com For the analysis of 4-hydroxybunitrolol enantiomers, they were converted to acetyl derivatives before chromatographic separation. nih.gov
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers in-situ, leading to different retention times on an achiral column. youtube.com
Chiral Stationary Phases (CSPs): This is the most widely used direct method. nih.govyoutube.com The enantiomers are separated on a column where a chiral selector is immobilized on the stationary support. Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin (B549263) (e.g., Chirobiotic V) or teicoplanin, are highly effective for the enantioseparation of beta-blockers. nih.govmdpi.com The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase, resulting in different retention times. youtube.com A mobile phase consisting of methanol with small amounts of an acid (acetic acid) and a base (triethylamine) is often used to achieve good resolution on these columns. nih.gov
| Parameter | Chiral HPLC for Beta-Blockers (General Example) |
|---|---|
| Column | Chirobiotic V |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100/0.20/0.15 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Application | Separation of (R)- and (S)-enantiomers |
This table illustrates typical conditions for the chiral separation of beta-blockers using a Chiral Stationary Phase. nih.gov
Q & A
Q. What are the key steps in synthesizing and characterizing Bunitrolol hydrochloride, and which analytical methods are essential for confirming its structural identity?
Methodological Answer: The synthesis of this compound involves the reaction of tert-butylamine with a propylene oxide intermediate substituted with a cyano-phenoxy group, followed by hydrochloric acid salt formation. Critical characterization steps include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the tert-butyl group (-C(CH₃)₃), cyano (-C≡N), and hydroxyl (-OH) moieties .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with UV detection (e.g., 230 nm) and mobile phases like methanol-phosphate buffer .
- Mass Spectrometry (MS): ESI-MS to verify the molecular ion peak at m/z 284.129 (C₁₄H₂₀N₂O₂·HCl) .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 284.78 g/mol | MS |
| Melting Point | 163–165°C | DSC |
| LogP | 2.88 | Chromatography |
| PSA | 65.28 Ų | Computational |
Q. How can researchers validate the purity of this compound batches, and what are acceptable impurity thresholds?
Methodological Answer: Purity validation requires:
- HPLC-UV Analysis: Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of methanol:phosphate buffer (30:70) at 1 mL/min flow rate. Detect impurities at 207 nm .
- Impurity Limits: Per ICH guidelines, individual impurities should not exceed 0.5%, and total impurities should remain below 1.0% .
- Calibration Curve: Linear range of 1.09–10.90 µg/mL (R² > 0.999) ensures accurate quantification .
Advanced Research Questions
Q. How do in vitro receptor binding assays for this compound address its β-adrenergic antagonism, and what methodological controls are critical?
Methodological Answer:
- Radioligand Binding Assays: Use ³H-labeled antagonists (e.g., ³H-CGP 12177) on β₁/β₂-adrenergic receptors isolated from mammalian cell membranes. Incubate Bunitrolol (1 nM–10 µM) to calculate IC₅₀ values .
- Controls: Include propranolol (positive control) and vehicle (negative control). Normalize data to non-specific binding (e.g., 1 µM ICI 118,551) .
- Data Interpretation: Ki values < 100 nM confirm high β₁-selectivity, while discrepancies may indicate batch variability or receptor subtype differences .
Q. How can researchers resolve contradictions in reported β-adrenergic receptor affinity data for this compound?
Methodological Answer: Discrepancies arise from:
Q. What experimental design is optimal for studying this compound’s stability under accelerated storage conditions?
Methodological Answer:
Q. Table 2: Stability Study Parameters
| Condition | Timeframe | Key Metrics |
|---|---|---|
| 40°C/75% RH | 0–6 months | Impurity profile |
| UV light (320–400 nm) | 48 hours | Photodegradation |
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
Methodological Answer:
- Animal Models: Administer 5–50 mg/kg orally to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- LC-MS/MS Quantification: Use a C18 column and MRM transitions for Bunitrolol (m/z 285→152) and internal standards (e.g., deuterated analogs) .
- Key Parameters: Calculate AUC₀–24, Cₘₐₓ, t₁/₂, and bioavailability (F) relative to IV dosing .
Q. How can mechanistic studies differentiate Bunitrolol’s cardioselectivity from other β-blockers?
Methodological Answer:
Q. What toxicological endpoints are critical in zebrafish models for this compound?
Methodological Answer:
Q. How can factorial design optimize this compound dosage in combination therapies?
Methodological Answer:
Q. What methodologies ensure reproducibility in this compound formulation stability studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
